molecular formula C6H3F3IN B15323366 2,3,6-Trifluoro-4-iodoaniline

2,3,6-Trifluoro-4-iodoaniline

Cat. No.: B15323366
M. Wt: 272.99 g/mol
InChI Key: SXQFTUULMJLROY-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-iodoaniline is an organic compound characterized by the presence of three fluorine atoms, one iodine atom, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct fluorination and iodination of aniline using appropriate halogenating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These processes are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-4-iodoaniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid (HNO₃), and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated, nitro-substituted, and acylated derivatives.

Scientific Research Applications

2,3,6-Trifluoro-4-iodoaniline has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of biological systems and as a building block for bioactive molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,6-Trifluoro-4-iodoaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to desired therapeutic outcomes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2,3,4-Trifluoro-6-iodoaniline

  • 2,4,6-Trifluoroaniline

  • 2,3,5,6-Tetrafluoro-4-iodoaniline

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Properties

Molecular Formula

C6H3F3IN

Molecular Weight

272.99 g/mol

IUPAC Name

2,3,6-trifluoro-4-iodoaniline

InChI

InChI=1S/C6H3F3IN/c7-2-1-3(10)4(8)5(9)6(2)11/h1H,11H2

InChI Key

SXQFTUULMJLROY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)N)F

Origin of Product

United States

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